molecular formula C7H6Br2FN B1413319 2,4-Dibromo-6-fluorobenzylamine CAS No. 1806350-06-0

2,4-Dibromo-6-fluorobenzylamine

Cat. No. B1413319
CAS RN: 1806350-06-0
M. Wt: 282.94 g/mol
InChI Key: YEZSMJPBOFEURS-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzylamine is a chemical compound with the molecular formula C₆H₄Br₂FN . It consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and an amino group (NH₂) attached to the benzyl position .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-fluorobenzylamine can be elucidated through techniques such as FT-IR (Fourier Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) . These methods provide information about functional groups, bond vibrations, and connectivity within the molecule .

Scientific Research Applications

Rotational Spectrum Analysis

The rotational spectrum of 2-fluorobenzylamine, a related compound, has been analyzed using rotational spectroscopy and quantum chemical methods. This study provides insights into the effect of ring fluorination on the structural and dynamical properties of benzylamine derivatives, like 2,4-Dibromo-6-fluorobenzylamine (Calabrese et al., 2013).

Derivatization of Amino Acids and Peptides

N,N-Dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), a related compound, has been used for amino acid and peptide derivatization, which is significant for the identification and analysis of these biomolecules using mass spectrometry (Liu & Sayre, 2004).

Pharmaceutical Impurity Quantification

2,4-Difluorobenzylamine, another related compound, has been used in the quantification of impurities in pharmaceutical raw materials for drugs like cabotegravir. This application highlights the utility of fluorobenzylamines in ensuring the purity and efficacy of pharmaceutical products (Neill et al., 2020).

Radioactive Labeling in Medical Imaging

4-[18F]-Fluorobenzylamine, a compound similar to 2,4-Dibromo-6-fluorobenzylamine, has been utilized in medical imaging, particularly in the development of novel labeling methods for proteins with the positron-emitting nuclide 18F, enhancing the effectiveness of diagnostic imaging techniques like PET (Garg et al., 1991).

Synthesis and Characterization of Complex Molecules

Studies have been conducted on the synthesis and characterization of various complex molecules involving fluorobenzylamines, which can be seen as analogous to 2,4-Dibromo-6-fluorobenzylamine. These studies aid in the development of new chemical entities and enhanced understanding of molecular interactions (Wang et al., 2015).

Synthesis of Novel PET Radiotracers

4-[18F]Fluorobenzylamine has been used in synthesizing new PET radiotracers. The development of these tracers is crucial for advancing diagnostic capabilities in nuclear medicine and medical imaging (Koslowsky et al., 2010).

Development of Herbicides

2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, related to 2,4-Dibromo-6-fluorobenzylamine, have been synthesized for use in the development of pyrimidinyloxybenzylamine herbicides. This shows the potential application of fluorobenzylamines in agricultural chemistry (Gong Qi-sun, 2005).

properties

IUPAC Name

(2,4-dibromo-6-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZSMJPBOFEURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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